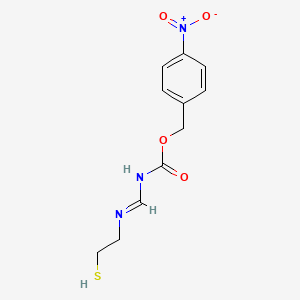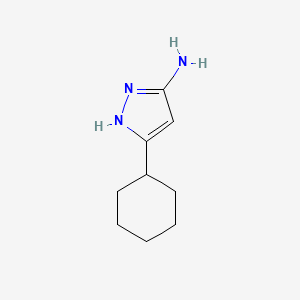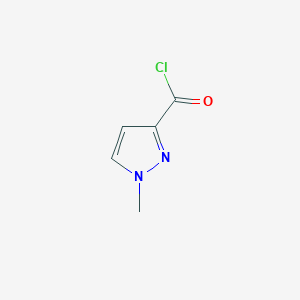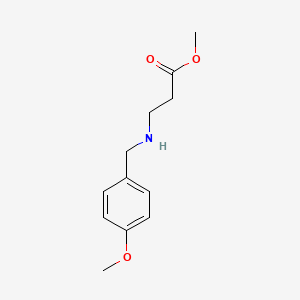
Methyl 3-(4-methoxybenzylamino)propanoate
Übersicht
Beschreibung
“Methyl 3-(4-methoxybenzylamino)propanoate” is a chemical compound . It is also known as “N-(4-Methoxybenzyl)-b-alanine methyl ester” or "N-[(4-Methoxyphenyl)methyl]-beta-alanine methyl ester" .
Synthesis Analysis
There are several methods for synthesizing similar compounds. For instance, the synthesis of methyl propanoate has been investigated using Baeyer-Villiger monooxygenases . Another method involves the use of sodium borohydride in a solution of N-t-butoxycarbonyl-N-methyl-β-alanine methyl ester.Molecular Structure Analysis
The molecule contains a total of 33 bonds. There are 16 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 secondary amine (aliphatic), and 1 ether (aromatic) .Wissenschaftliche Forschungsanwendungen
This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . It’s important to note that the buyer assumes responsibility to confirm the product identity and/or purity .
In a related study, Aza-Michael reactions between primary aliphatic and aromatic amines and various Michael acceptors were performed using acidic alumina as a heterogeneous catalyst . This reaction is particularly important in the production of antibiotics, anticancer agents, and bioactive molecules . The study used Ethyl acrylate as the main acceptor, although others such as acrylonitrile, methyl acrylate, and acrylamide were also utilized successfully .
“Methyl 3-(4-methoxybenzylamino)propanoate” is a complex organic compound that contains a total of 33 bonds, including 16 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aliphatic secondary amine, and 1 aromatic ether .
In terms of synthesis, the high boiling residue (> 170-) formed 3- (4-METHOXY- BENZYLAMINO)-PROPIONIC acid methyl ester (1.88g, Quantitative). The 1H (300MHz, CDCl30 1.78 (bs, 1H), 2.45 and 2.53 (T, J = 3. OHZ, 2H), 2.77 and 2.87 (t, J = 3. 0Hz, 2H), 3.46 and 3.67 (s, 3H), 3.64 and 3.73 (s, 3H), 3.88 (m, 2H), 6.78 and 6.85 (m, 2H), 7.17 and 7.23 (m, 2H) are the details of the synthesis .
“Methyl 3-(4-methoxybenzylamino)propanoate” is a complex organic compound that contains a total of 33 bonds, including 16 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aliphatic secondary amine, and 1 aromatic ether .
In terms of synthesis, the high boiling residue (> 170-) formed 3- (4-METHOXY- BENZYLAMINO)-PROPIONIC acid methyl ester (1.88g, Quantitative). The 1H (300MHz, CDCl30 1.78 (bs, 1H), 2.45 and 2.53 (T, J = 3. OHZ, 2H), 2.77 and 2.87 (t, J = 3. 0Hz, 2H), 3.46 and 3.67 (s, 3H), 3.64 and 3.73 (s, 3H), 3.88 (m, 2H), 6.78 and 6.85 (m, 2H), 7.17 and 7.23 (m, 2H) are the details of the synthesis .
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 3-[(4-methoxyphenyl)methylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-15-11-5-3-10(4-6-11)9-13-8-7-12(14)16-2/h3-6,13H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWNVTALHWOXLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480220 | |
| Record name | METHYL 3-(4-METHOXYBENZYLAMINO)PROPANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-methoxybenzylamino)propanoate | |
CAS RN |
55383-92-1 | |
| Record name | METHYL 3-(4-METHOXYBENZYLAMINO)PROPANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

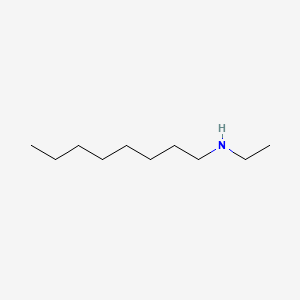
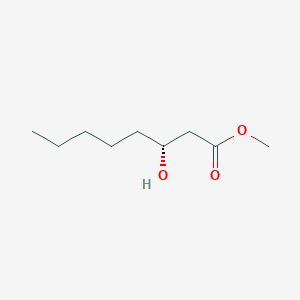

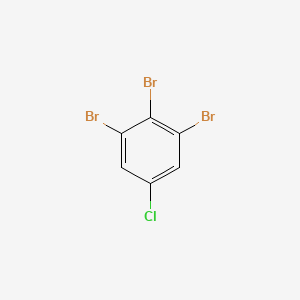
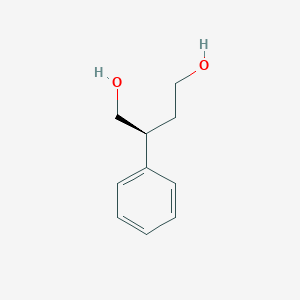
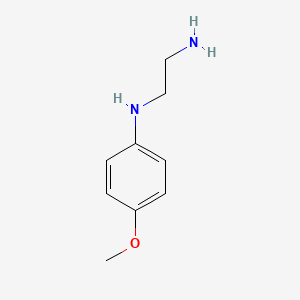
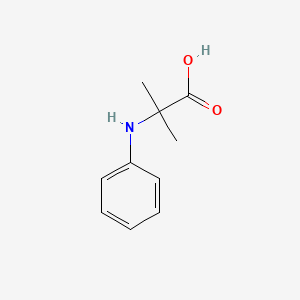
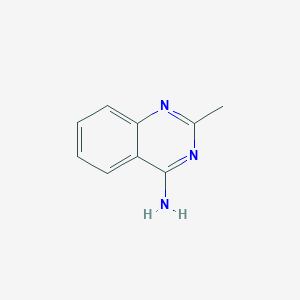
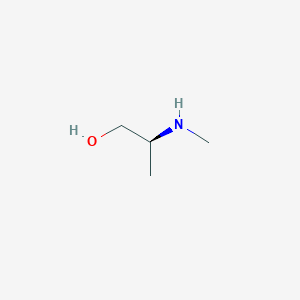
![(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1601015.png)
![6,8-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1601016.png)
